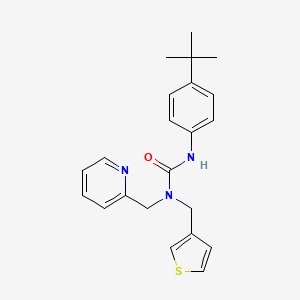

3-(4-(Tert-butyl)phenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(4-(Tert-butyl)phenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea" is a derivative of diaryl urea, which is a significant fragment in medicinal chemistry. Diaryl ureas have been extensively studied for their potential as anticancer agents due to their ability to inhibit various biological pathways involved in cancer cell proliferation .

Synthesis Analysis

The synthesis of diaryl urea derivatives typically involves the coupling of aryl and urea fragments. In the context of anticancer research, these compounds are designed using computer-aided methods to optimize their interactions with biological targets. For instance, the synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives has been reported, where these compounds were synthesized and evaluated for their antiproliferative activity against various cancer cell lines . Similarly, the synthesis of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives has been described, with a focus on their antiproliferative effects and the induction of apoptosis in cancer cells .

Molecular Structure Analysis

The molecular structure of diaryl urea derivatives is crucial for their biological activity. The presence of substituents on the aryl rings, such as tert-butyl groups, can significantly influence the compound's binding affinity and specificity towards biological targets. The molecular docking studies of 1-aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas have shown that certain structural features, such as the thioether linker and the meta-positioned arylurea moiety, are important for potent VEGFR-2 tyrosine kinase inhibition .

Chemical Reactions Analysis

Diaryl urea derivatives undergo various chemical reactions that are essential for their biological activity. For example, the coupling reactions used in their synthesis are critical for creating the desired molecular architecture. The reactivity of these compounds can also be influenced by the presence of substituents, which can affect their ability to interact with enzymes and receptors involved in cancer cell proliferation .

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl urea derivatives, such as solubility, stability, and melting point, are important for their pharmacokinetic and pharmacodynamic profiles. These properties can be tailored through the introduction of specific functional groups. For instance, the introduction of a tert-butyl group can increase the lipophilicity of the compound, potentially improving its ability to cross cell membranes . Additionally, the crystal structure and vibrational properties of these compounds can provide insights into their stability and interactions with biological targets .

Wissenschaftliche Forschungsanwendungen

Agricultural Applications and Environmental Impact

Urea derivatives, such as 3-(4-(Tert-butyl)phenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea, have notable applications in agriculture and environmental health. Recent studies shed light on the challenges associated with urea as a nitrogen fertilizer, emphasizing issues like NH3 volatilization and NO2- accumulation. Researchers have explored the use of urease inhibitors, such as N-(n-butyl)thiophosphoric triamide (NBPT), to mitigate these adverse effects, thereby enhancing the efficiency of urea fertilizers. Such inhibitors play a crucial role in decreasing NH3 volatilization and NO2- accumulation in soils treated with urea, ultimately fostering better agricultural practices and environmental sustainability (Bremner, 1995).

Human Health and Safety Considerations

The incorporation of urea and its derivatives in agricultural practices also raises concerns regarding human health. Studies have pointed out the potential risks associated with urease and nitrification inhibitors like NBPT and dicyandiamide (DCD), which are used to reduce NH3 loss from urea-based fertilizers. The residues of these inhibitors in food products, such as milk from cows grazing on treated pastures, necessitate a comprehensive risk assessment framework to evaluate potential risks to human health. It's critical to ensure that the benefits of these inhibitors in reducing greenhouse gas emissions do not compromise food safety and public health (Ray et al., 2020).

Urea Derivatives in Medical Applications

In the medical field, the relevance of urea derivatives extends to their role as urease inhibitors, particularly in combating infections caused by bacteria such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. While the clinical use of these inhibitors is still evolving, significant research has been dedicated to exploring the potential of these compounds in medical applications. This highlights the multifaceted nature of urea derivatives, underscoring their significance beyond agricultural and environmental realms into the domain of human health (Kosikowska & Berlicki, 2011).

Eigenschaften

IUPAC Name |

3-(4-tert-butylphenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3OS/c1-22(2,3)18-7-9-19(10-8-18)24-21(26)25(14-17-11-13-27-16-17)15-20-6-4-5-12-23-20/h4-13,16H,14-15H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUXHFSYOAGMDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(Tert-butyl)phenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2526810.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]cyclobutane-carboxamide hydrochloride](/img/structure/B2526811.png)

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2526815.png)

![2-(4-fluorophenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2526823.png)

![3-amino-N-(4-ethoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2526825.png)

![Lithium(1+) ion imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2526832.png)

![1-[(3-fluorophenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/no-structure.png)